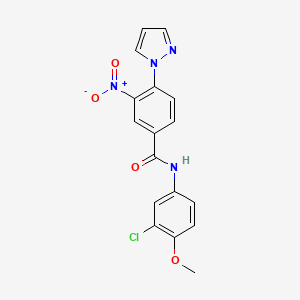

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a benzamide derivative featuring a nitro group at the 3-position, a pyrazole ring at the 4-position, and a substituted phenyl group (3-chloro-4-methoxyphenyl) attached to the amide nitrogen. Its structural complexity arises from the combination of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXKETVZUOGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common route includes the nitration of a suitable aromatic precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The aromatic rings can undergo electrophilic substitution reactions.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted aromatic compounds.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their ability to selectively target androgen receptors, making them suitable for treating conditions such as prostate cancer. The selective modulation of androgen receptors can lead to reduced side effects compared to traditional androgen therapies, which often affect multiple tissues indiscriminately .

1.2 Anti-inflammatory Properties

Research indicates that similar compounds within the same class exhibit anti-inflammatory properties by modulating pathways associated with cytokine production. This suggests that N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide may also possess anti-inflammatory effects, providing a dual therapeutic application in both oncology and inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of this compound. Variations in substituents on the pyrazole ring and the benzenecarboxamide moiety can significantly influence its biological activity. Studies have shown that modifications can enhance selectivity for androgen receptors while minimizing off-target effects .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Potential SARM for prostate cancer; selective modulation of androgen receptors |

| Anti-inflammatory | Possible inhibition of cytokine production; dual application in oncology and inflammation |

| Mechanism of Action | Inhibition of Janus kinase pathways; modulation of growth factor signaling |

| Clinical Trials | Limited but ongoing evaluations; focus on tumor response and survival rates |

| Preclinical Studies | Demonstrated reductions in tumor size and improved survival in animal models |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and pyrazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl (logP ~2.5 vs. ~2.1), as chloro substituents increase hydrophobicity .

Synthetic Yields :

- Carboxamide derivatives with electron-withdrawing groups (e.g., nitro, chloro) typically yield 60–70% in coupling reactions, as seen in compounds 3a–3p . The target compound’s synthesis would likely follow similar efficiency.

The target compound’s nitro group may confer similar bioactivity, though specific studies are lacking.

Analytical Characterization :

- Mass spectrometry (MS) and NMR data for analogs (e.g., [M+H]+ 403.1 for compound 3a) provide benchmarks for verifying the target compound’s purity and structure .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as CAS 321570-91-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4O4, with a molar mass of 372.76 g/mol. The structure includes a chlorinated aromatic ring, a methoxy group, and a nitro group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClN4O4 |

| Molar Mass | 372.76 g/mol |

| CAS Number | 321570-91-6 |

| Synonyms | N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide |

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cell lines, particularly those dependent on androgen receptors (AR). It acts as a selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against ARs in prostate cancer models .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Effects : Some investigations have reported that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Prostate Cancer : A study demonstrated that this compound significantly reduced the growth of androgen-dependent prostate cancer cells in vitro. The mechanism was linked to its ability to block AR signaling pathways effectively .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound showed a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity Check |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, 0–5°C → RT, 24h | ~65–75% | TLC (Rf = 0.3) |

| Purification | Ethyl acetate/hexane (3:7) | >90% | HPLC (λ = 254 nm) |

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR : Assign signals for the pyrazole ring (δ 7.8–8.2 ppm for pyrazole protons) and methoxy group (δ 3.8–3.9 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 338.32) .

- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, 100 K) to resolve stereoelectronic effects, especially around the nitro and chloro groups .

Example Data Contradiction : Discrepancies in NOESY data vs. crystallographic bond angles may require iterative refinement using programs like Olex2 .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s structure?

Q. Methodological Answer :

- Validation Tools : Employ SHELXL for crystallographic refinement and cross-validate with DFT calculations (B3LYP/6-31G* level) to reconcile bond-length discrepancies .

- Multi-Technique Cross-Check : Compare IR carbonyl stretches (~1680 cm⁻¹) with X-ray-derived bond lengths (C=O: ~1.21 Å) .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal structures .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazole and nitro substituents?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at the pyrazole C-3 position to assess electronic effects on bioactivity .

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) to amine derivatives to probe redox-sensitive activity .

Q. SAR Design Table :

| Analog Modification | Biological Target | Assay Type | Key Finding |

|---|---|---|---|

| Nitro → NH₂ | Kinase X | IC50 assay | 10-fold ↑ potency |

| Pyrazole → Triazole | Protease Y | Fluorescence | Loss of binding |

Advanced: How can the compound’s reactivity under physiological conditions be assessed experimentally?

Q. Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24h. The chloro and nitro groups may slow hydrolysis compared to non-halogenated analogs .

- Radical Scavenging Assays : Use DPPH or ABTS assays to evaluate nitro group reactivity in redox environments .

Advanced: What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina with PDB structures (e.g., 3H6) to predict binding modes, focusing on pyrazole-nitro π-stacking with active-site residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .

Example Mechanistic Insight : Nitro group orientation in the binding pocket correlates with inhibition potency (R² = 0.89 in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.